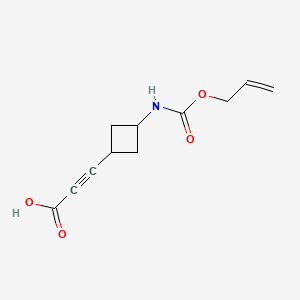
rel-3-((1S,3s)-3-(((allyloxy)carbonyl)amino)cyclobutyl)propiolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid is a complex organic compound with a unique structure that includes a cyclobutyl ring, an alkyne group, and a prop-2-en-1-yloxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid typically involves multiple steps, including the formation of the cyclobutyl ring, the introduction of the alkyne group, and the attachment of the prop-2-en-1-yloxycarbonyl group. Common synthetic routes may involve:
Cyclobutyl Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.
Alkyne Group Introduction: The alkyne group can be introduced via Sonogashira coupling or other alkyne-forming reactions.
Attachment of Prop-2-en-1-yloxycarbonyl Group: This step may involve esterification or carbamate formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the alkyne or cyclobutyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkenes or alkanes.
Applications De Recherche Scientifique
3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes or receptors. The alkyne group can participate in bioorthogonal reactions, allowing for site-specific modifications of biomolecules. The cyclobutyl ring and prop-2-en-1-yloxycarbonyl group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: This compound is a clickable amino acid derivative used for site-specific incorporation into recombinant proteins.
Phenylboronic Pinacol Esters: These compounds are used in organic synthesis and drug design but are less stable in water.
Uniqueness
3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid is unique due to its combination of a cyclobutyl ring, an alkyne group, and a prop-2-en-1-yloxycarbonyl group. This structure provides a versatile platform for various chemical reactions and biological applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C11H13NO4 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
3-[3-(prop-2-enoxycarbonylamino)cyclobutyl]prop-2-ynoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-5-16-11(15)12-9-6-8(7-9)3-4-10(13)14/h2,8-9H,1,5-7H2,(H,12,15)(H,13,14) |
Clé InChI |
IALHZADMTRIMHJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)NC1CC(C1)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)
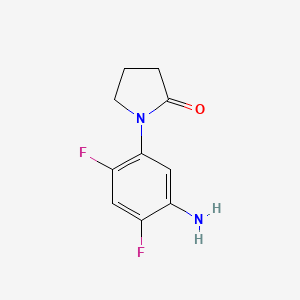


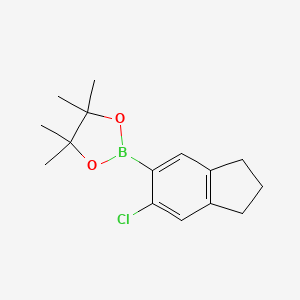
![5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid](/img/structure/B13491424.png)

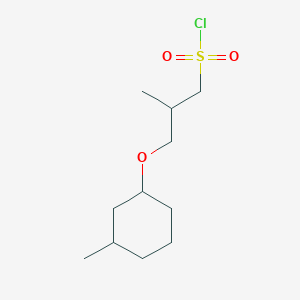
![4-Chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B13491441.png)
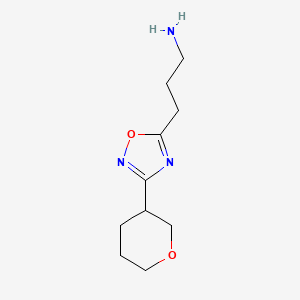


![2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13491461.png)
